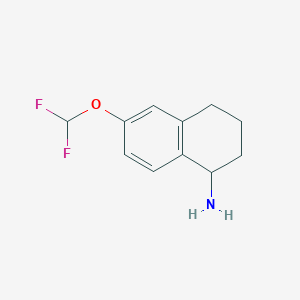
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Descripción general
Descripción
“6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine” is a compound that contains a tetrahydronaphthalen (also known as tetralin) backbone, an amine group at the 1-position, and a difluoromethoxy group at the 6-position . Tetralin is a polycyclic hydrocarbon derived from naphthalene by the addition of two hydrogen atoms, while the difluoromethoxy group is a fluorinated methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the amine group onto the tetralin backbone. The difluoromethoxy group could potentially be introduced through a reaction involving a difluoromethoxy reagent . The amine group could be introduced through various methods, such as reductive amination or nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetralin backbone, with the difluoromethoxy and amine groups attached. The difluoromethoxy group is a polar, electron-withdrawing group, which could influence the electronic properties of the molecule . The amine group is a basic functional group and could participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The amine group could undergo reactions typical of amines, such as acylation or alkylation . The difluoromethoxy group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the difluoromethoxy group could increase the compound’s polarity and potentially its boiling point and melting point . The amine group could contribute to the compound’s basicity .
Aplicaciones Científicas De Investigación
-
Scientific Field: Biochemical Research
-
Scientific Field: Biochemical Research
- Application Summary : Late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Scientific Field: Kinase Inhibitor Research
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,10-11H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDTVOVCPPLKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421312.png)
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)
![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)
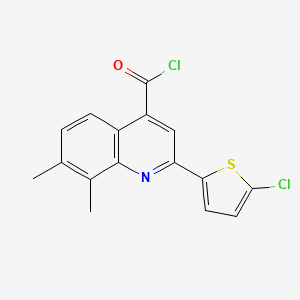
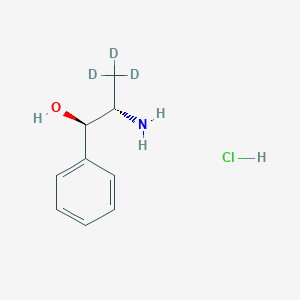
![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)
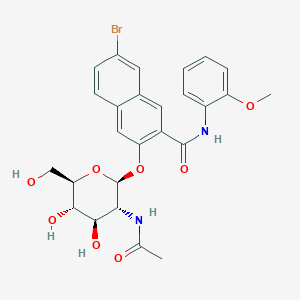
![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)
![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)
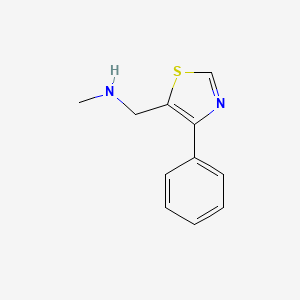
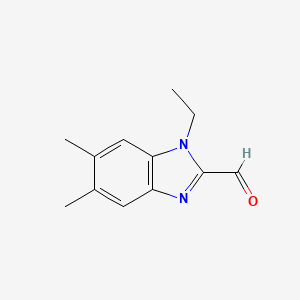
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)
![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)